6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE
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Overview
Description
6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE is a complex organic compound characterized by its unique structure, which includes an ethanesulfonyl group, a nitrophenylmethyl group, and a benzoxazole ring
Preparation Methods
The synthesis of 6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the benzoxazole ring using ethanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Nitrophenylmethyl Group: This can be done through a nucleophilic substitution reaction where the benzoxazole derivative reacts with 4-nitrobenzyl chloride in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds to 6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE include:
4-Nitrophenyl Benzoxazole: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Ethanesulfonyl Benzoxazole: Lacks the nitrophenylmethyl group, affecting its biological activity.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring, each with unique properties and applications.
Properties
IUPAC Name |
6-ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-2-25(21,22)13-7-8-14-15(9-13)23-16(17-14)24-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISUEYBCINTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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